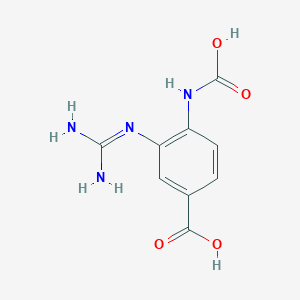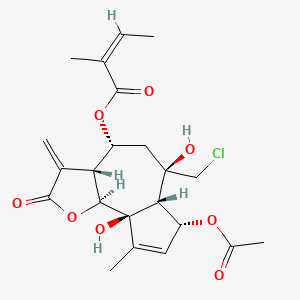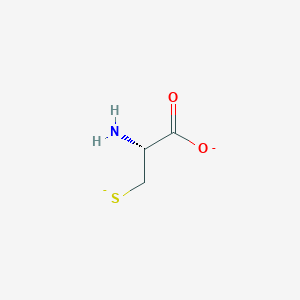
L-cysteinate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-cysteinate(2-) is the L-enantiomer of cysteinate(2-). It has a role as a fundamental metabolite. It is a conjugate base of a L-cysteinate(1-). It is an enantiomer of a D-cysteinate(2-).
Aplicaciones Científicas De Investigación
Human Health and Nutrition
- L-Cysteine, a form of L-cysteinate(2-), is used in dietary supplements or drugs aimed at improving human health or treating diseases. The usage of L-Cysteine has been increasing, especially in nutraceutical industries and personalized medicine (Clemente Plaza et al., 2018).
- It plays a critical role in cellular homeostasis, being a precursor for protein synthesis, and for the production of glutathione, hydrogen sulfide, and taurine (Yin et al., 2016).
Biotechnological Production
- Metabolic engineering of Corynebacterium glutamicum for L-cysteine production has been explored, focusing on optimizing gene overexpression for enhanced production (Joo et al., 2017).
- Rational metabolic engineering and a modular strategy in Escherichia coli have shown significant improvements in L-cysteine biosynthesis (Liu et al., 2018).
- Research on Escherichia coli has also focused on enhancing the sulfur conversion rate for efficient cysteine production in fermentation-based processes (Liu et al., 2019).
Sensing and Environmental Applications
- L-Cysteine detection is crucial for physiological and clinical diagnoses, and a biofuel cell-based self-powered sensing platform has been proposed for this purpose (Hou et al., 2015).
- Nanotechnology applications include using L-cysteine-modified nanoparticles for improved water filtration membranes (Bandehali et al., 2020).
Neurological Research
- L-Cysteine plays a role in attenuating brain injury and improving synaptic density via the CBS/H2S pathway, indicating potential therapeutic applications in neurology (Li et al., 2017).
Propiedades
Nombre del producto |
L-cysteinate(2-) |
|---|---|
Fórmula molecular |
C3H5NO2S-2 |
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-sulfidopropanoate |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2/t2-/m0/s1 |
Clave InChI |
XUJNEKJLAYXESH-REOHCLBHSA-L |
SMILES isomérico |
C([C@@H](C(=O)[O-])N)[S-] |
SMILES |
C(C(C(=O)[O-])N)[S-] |
SMILES canónico |
C(C(C(=O)[O-])N)[S-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)
![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)
![(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)
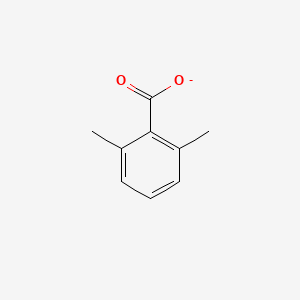
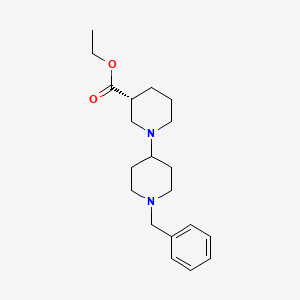

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
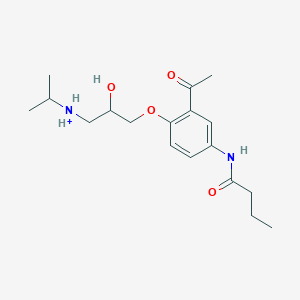
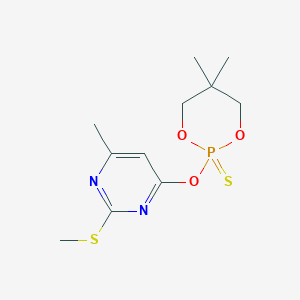
![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)
